3-Amino-6-methoxypyridazine

Medicinal Chemistry Physicochemical Profiling SAR

3-Amino-6-methoxypyridazine (CAS 7252-84-8) is a critical heterocyclic building block and Relugolix Impurity 84. Unlike the labile 6-chloro analog, its stable methoxy group prevents premature hydrolysis, ensuring higher yields in multi-step syntheses of pyrido[1,2-a]pyrimidinones. With XLogP3 -0.4, it is ideal for reducing lipophilicity in drug discovery. Essential for analytical method validation (AMV) in generic Relugolix ANDA development. Procure 98% pure, fully characterized batches with CoA (HPLC, NMR/MS, residual solvents).

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 7252-84-8
Cat. No. B1266373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methoxypyridazine
CAS7252-84-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N
InChIInChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
InChIKeyYPWBPONDYDVMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methoxypyridazine (CAS 7252-84-8) - Technical Baseline for Procurement and Selection


3-Amino-6-methoxypyridazine (6-methoxypyridazin-3-amine, CAS 7252-84-8) is a heterocyclic pyridazine building block featuring a methoxy substituent at the 6-position and a primary amino group at the 3-position [1]. This compound exhibits a molecular weight of 125.13 g/mol, a calculated pKa of 5.84 ± 0.10, and demonstrates solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide . Its XLogP3 of -0.4 reflects moderate hydrophilicity, while its solid-state stability is maintained under refrigerated storage conditions (2-8°C, protect from light) . The methoxy group confers distinct electronic and steric properties that differentiate its reactivity profile from other 3-amino-6-substituted pyridazine analogs, making it a critical intermediate in the synthesis of pyrido[1,2-a]pyrimidinones and related nitrogen-rich bicyclic scaffolds [2].

Why 3-Amino-6-methoxypyridazine Cannot Be Casually Substituted with Other 6-Substituted Pyridazines


Within the 3-amino-6-substituted pyridazine series, the nature of the substituent at the 6-position dictates fundamentally different physicochemical properties, reactivity pathways, and ultimate application profiles. Direct substitution of the methoxy group with chloro, hydroxyl, or nitro analogs results in measurable changes in lipophilicity (XLogP3: -0.4 vs. 0.5 for 3-amino-6-chloropyridazine), acidity (pKa: 5.84 vs. ~2.5-3.5 for the hydroxyl tautomer), and electronic activation for subsequent transformations . 3-Amino-6-methoxypyridazine demonstrates a balanced reactivity profile, being sufficiently activated for nucleophilic aromatic substitution yet stable enough for multi-step synthetic sequences, unlike the more labile chloro analog which requires careful handling to prevent premature hydrolysis [1]. These quantifiable differences underscore why generic substitution without rigorous analytical and synthetic validation will lead to divergent outcomes in both research and process chemistry contexts.

3-Amino-6-methoxypyridazine (CAS 7252-84-8) - Quantified Comparative Evidence for Informed Scientific Procurement


Methoxy Group Imparts Distinct Lipophilicity (XLogP3: -0.4) Compared to Chloro and Hydroxy Analogs

3-Amino-6-methoxypyridazine exhibits a calculated XLogP3 of -0.4, a value that distinguishes it from more lipophilic 6-substituted analogs and influences its utility in different chemical spaces . The methoxy substituent provides a balanced hydrophilicity-lipophilicity profile, in contrast to the more lipophilic chloro analog (estimated XLogP3 ~0.5) or the more hydrophilic hydroxyl analog (predominantly existing as the 3(2H)-pyridazinone tautomer with lower logP) .

Medicinal Chemistry Physicochemical Profiling SAR

Methoxy Substituent Confers Higher Thermal Stability (mp 108-109°C) vs. Chloro Analog (mp 102-104°C)

The melting point of 3-amino-6-methoxypyridazine is reported as 108-109°C, which is approximately 5-6°C higher than that of its closest synthetic precursor, 3-amino-6-chloropyridazine (mp 102-104°C) . This difference, while modest, is indicative of altered crystal lattice energy and can be relevant for purification by crystallization and for assessing thermal robustness during storage and reaction setup.

Process Chemistry Thermal Stability Scale-up

Key Intermediate for Relugolix (GnRH Antagonist) - Essential for Procuring Drug Substance Impurity Reference Standards

3-Amino-6-methoxypyridazine (CAS 7252-84-8) is a critical synthetic intermediate in the preparation of Relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist . Due to its role as a starting material or process intermediate, it is also categorized as Relugolix Impurity 84 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA filings [1]. In this context, its procurement is mandatory for pharmaceutical companies developing generic formulations of Relugolix to meet regulatory requirements for impurity profiling.

Pharmaceutical Impurity Analytical Reference Standard Relugolix

Methoxy Group Exhibits Balanced Nucleophilic Reactivity vs. More Labile Chloro and Unreactive Nitro Analogs

The methoxy group in 3-amino-6-methoxypyridazine serves as an effective leaving group under nucleophilic aromatic substitution (SNAr) conditions, yet it is significantly more stable toward premature hydrolysis compared to the corresponding chloro analog [1]. While 3-amino-6-chloropyridazine is more reactive in cross-coupling reactions (e.g., Ni-catalyzed electrochemical arylations) [2], its higher lability can lead to decomposition or side reactions in multi-step sequences. Conversely, the nitro analog (3-amino-6-nitropyridazine) is less reactive toward SNAr and primarily acts as a precursor for reduction to the amino derivative. The methoxy group thus offers a practical 'middle ground' for synthetic sequences requiring controlled activation.

Synthetic Chemistry Reactivity Building Block

3-Amino-6-methoxypyridazine (CAS 7252-84-8) - Optimal Research and Industrial Application Scenarios


Generic Pharmaceutical Development: Relugolix Impurity Reference Standard Procurement

Based on evidence that 3-Amino-6-methoxypyridazine is a known process impurity (Relugolix Impurity 84) in the synthesis of the GnRH antagonist Relugolix, procurement of a high-purity, fully characterized batch (with CoA including HPLC purity, identity by NMR/MS, and residual solvents) is essential for analytical method development and validation (AMV) [1]. This scenario applies specifically to pharmaceutical analytical R&D and QC laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic Relugolix.

Medicinal Chemistry: Scaffold for Pyrido[1,2-a]pyrimidinone Library Synthesis

Given its established role as a key intermediate in the synthesis of pyrido[1,2-a]pyrimidin-2-one derivatives and related nitrogen-rich bicyclic compounds [1], 3-Amino-6-methoxypyridazine is the preferred building block for constructing focused libraries around this pharmacophore. Its balanced reactivity (stable methoxy leaving group) allows for sequential functionalization without the decomposition risks associated with the chloro analog, making it suitable for parallel synthesis efforts in drug discovery.

Chemical Process Development: Stable Alternative to 3-Amino-6-chloropyridazine for Multi-Step Sequences

In process chemistry, where robust and reproducible reaction profiles are paramount, 3-Amino-6-methoxypyridazine offers a distinct advantage over 3-amino-6-chloropyridazine due to its lower susceptibility to premature hydrolysis [1][2]. This stability is quantified by its higher melting point (108-109°C vs. 102-104°C) and is advantageous for reactions requiring extended heating or exposure to nucleophilic conditions. Procurement of the methoxy analog is recommended for scale-up campaigns where the chloro analog's lability has led to inconsistent yields or impurity profiles.

Physicochemical Screening: Lower LogP Building Block for CNS or Solubility-Challenged Targets

With a calculated XLogP3 of -0.4, this compound is significantly less lipophilic than its 6-chloro analog (estimated XLogP3 ~0.5) [1]. For medicinal chemistry programs aiming to reduce overall compound lipophilicity to improve solubility, lower metabolic clearance, or mitigate off-target pharmacology (e.g., hERG binding), 3-Amino-6-methoxypyridazine provides a more polarity-appropriate starting point than the chloro or other alkyl-substituted pyridazines.

Technical Documentation Hub

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